molecular formula C18H24FN3O2 B2633324 5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one CAS No. 932375-35-4

5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one

Cat. No. B2633324
CAS RN: 932375-35-4
M. Wt: 333.407
InChI Key: XGJTUORNDQJFHC-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies and Antipsychotic Potential

Research has focused on conformationally constrained butyrophenones bearing structures similar to the mentioned compound. These studies evaluate the compounds' affinity for dopamine and serotonin receptors, indicating potential applications in antipsychotic drug development. One study detailed the synthesis and evaluation of aminomethylbenzo[b]furanones as antipsychotic agents, showing selectivity towards 5-HT(2A) receptors, suggesting their effectiveness in neuroleptic drugs (Raviña et al., 2000).

Anticancer Activity

Another area of application is in cancer treatment. A study on Aurora kinase inhibitors, which are essential for cell division, presents compounds with potential utility in cancer therapeutics. While not directly mentioning the compound , the research on structurally related inhibitors highlights the broader application of fluorinated piperidine derivatives in developing treatments for cancer (ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

Further, piperidine derivatives are studied for their corrosion inhibition properties on iron, indicating their potential use in industrial applications to prevent material degradation. These compounds, including fluorinated derivatives, have shown significant efficacy in protecting iron surfaces from corrosion, providing insights into their applications beyond pharmaceuticals (Kaya et al., 2016).

Antiproliferative Agents

Moreover, fluorinated benzisoxazole derivatives, related to the compound of interest, have been synthesized and evaluated for their antiproliferative activity, demonstrating potential as anticancer agents. This research outlines the synthesis of novel compounds and their testing against various carcinoma cells, underscoring the relevance of fluorinated piperidine derivatives in developing new cancer treatments (Prasad et al., 2009).

properties

IUPAC Name

6-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-12-10-17-16(11-15(12)19)20-18(23)22(17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJTUORNDQJFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=O)N2C3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Fluoro-6-methyl-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (D30) (0.64 mmol, 160 mg) in methanol (3 mL) was treated under argon at room temperature with tetrahydro-4H-pyran-4-one (1.28 mmol, 128 mg, 2 eq), then titanium tetra-isopropoxide (1.28 mmol, 364 mg, 2 eq). The mixture was stirred under argon for 1.5 h, then sodium cyanoborohydride (1.28 mmol, 80.4 mg, 2 eq) was added and stirred for 1.5 h. The mixture was loaded on an SCX cartridge, washed with 6 CV methanol and eluted with 6 CV 2M ammonia in methanol and dichloromethane. The eluate was concentrated under reduced pressure and purified 5-100% 2 m NH3 in MeOH/DCM to give 5-fluoro-6-methyl-1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, which was transformed into the corresponding HCl salt (0.27 mmol, 100 mg, 42% yield), using 1M HCl in diethyl ether. M+H=334.12
Name
5-Fluoro-6-methyl-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
80.4 mg
Type
reactant
Reaction Step Two
Quantity
364 mg
Type
catalyst
Reaction Step Three

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